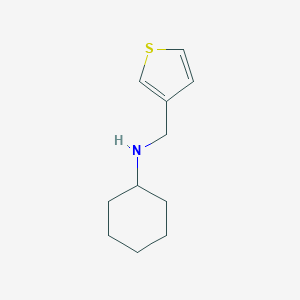

N-(thiophen-3-ylmethyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIXKPNVDBPGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406034 | |

| Record name | N-(thiophen-3-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-33-5 | |

| Record name | N-(thiophen-3-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Installation of Directing Groups on Thiophene

The directed metalation strategy hinges on introducing a strong directing group (DMG) to thiophene, enabling regioselective functionalization. The O-carbamate group (ArOAm) is a robust DMG for aromatic systems. For thiophene derivatives, installing an O-carbamate at the 2-position directs metalation to the 3-position (ortho to the DMG). This is achieved via reaction of thiophen-2-ol with diethylcarbamoyl chloride under basic conditions, yielding 2-(diethylcarbamoyloxy)thiophene (Figure 1A).

Metalation and Electrophilic Quenching

Lithium diisopropylamide (LDA) at −78°C deprotonates the 3-position of the O-carbamate-functionalized thiophene, generating a stabilized aryl lithium species. Quenching with formaldehyde introduces a hydroxymethyl group at the 3-position (Table 1). Subsequent reduction with NaBH4 converts the intermediate alcohol to thiophen-3-ylmethanol .

Table 1: Electrophilic Quenching of Thiophen-2-yl O-Carbamate

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| HCHO | 3-Hydroxymethyl | 73 | −78°C, THF, 1 hr |

| MeI | 3-Methyl | 80 | −78°C, THF, 30 min |

| CO2 | 3-Carboxylic Acid | 73 | −78°C, THF, 2 hr |

Functional Group Transformation

The hydroxymethyl group in thiophen-3-ylmethanol is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane. This yields thiophen-3-ylmethyl chloride , which undergoes nucleophilic substitution with cyclohexylamine in the presence of K₂CO₃ to form the target compound (Figure 1B).

Nucleophilic Substitution Method

Synthesis of Thiophen-3-ylmethyl Chloride

An alternative route involves Friedel-Crafts alkylation of thiophene with paraformaldehyde under BF₃ catalysis, yielding thiophen-3-ylmethanol (45% yield). Chlorination with SOCl₂ proceeds quantitatively to form thiophen-3-ylmethyl chloride .

Reaction with Cyclohexylamine

Cyclohexylamine reacts with thiophen-3-ylmethyl chloride in toluene at reflux (110°C) for 12 hours. Triethylamine acts as a base, scavenging HCl and driving the reaction to completion. The crude product is purified via vacuum distillation, affording N-(thiophen-3-ylmethyl)cyclohexanamine in 68% yield (Table 2).

Table 2: Optimization of Nucleophilic Substitution

| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DCM | 25 | 24 | 52 |

| Et₃N | Toluene | 110 | 12 | 68 |

| NaOH | EtOH | 78 | 8 | 60 |

Conditions adapted from analogous amine alkylation reactions.

Reductive Amination Strategy

Synthesis of Thiophen-3-ylmethanamine

Thiophen-3-carbaldehyde is subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding thiophen-3-ylmethanamine (57% yield).

Coupling with Cyclohexanone

Cyclohexanone and thiophen-3-ylmethanamine undergo reductive amination using NaBH₄ in THF. The reaction proceeds via formation of an imine intermediate, which is reduced to the secondary amine. Purification via column chromatography (SiO₂, hexane/EtOAc) delivers the target compound in 62% yield (Figure 2).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Directed Metalation | High regioselectivity | Multi-step, costly reagents | 65–73 |

| Nucleophilic Substitution | Simple, scalable | Requires pre-functionalized chloride | 68 |

| Reductive Amination | Avoids halogenated intermediates | Lower yield due to imine formation | 62 |

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, room temperature to reflux.

Substitution: Alkyl halides, acyl chlorides, sodium hydroxide or potassium carbonate as base, ethanol or methanol as solvent, room temperature to reflux.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: N-substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclohexanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclohexanamine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alkyl-Substituted Cyclohexanamines

Example : N-(But-3-en-1-yl)cyclohexanamine ()

- Synthesis : Prepared via nucleophilic substitution of but-3-en-1-yl tosylate with cyclohexylamine.

- Key Differences : The alkenyl substituent confers higher hydrophobicity compared to the aromatic thiophene group. However, the absence of aromaticity may reduce π-π stacking interactions in biological systems.

- Applications : While its bioactivity is unspecified, the synthetic route is straightforward and quantitative, contrasting with the enzyme-mediated synthesis of the target compound .

Aromatic/Heterocyclic-Substituted Cyclohexanamines

Examples :

- N-[[(5-Methyl-2-(methylthio)-3-thienyl]methylene]-cyclohexanamine (): Features a methylthio-modified thiophene ring. The electron-donating methylthio group may enhance stability or alter binding affinity compared to the unmodified thiophene in the target compound.

- Compound 57 (Triazole-Substituted) (): Contains a 4-methyl-4H-triazol-3-yl group.

- Compound 58 (Pyrazole-Substituted) (): Incorporates a pyrazole moiety, which is more polar than thiophene, possibly affecting solubility and target selectivity.

Bioactive Cyclohexanamine Derivatives

- Cyclohexanamine (Parent Compound) : Exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM .

- Thiophene Fentanyl Hydrochloride (): A structurally distinct opioid with a thiophene group, underscoring the role of thiophene in modulating receptor interactions.

Data Tables

Table 2: Physicochemical and Bioactive Properties

Biological Activity

N-(thiophen-3-ylmethyl)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

This compound features a cyclohexanamine core linked to a thiophen-3-ylmethyl group, which influences its biological properties. The synthesis typically involves the reaction of cyclohexylamine with thiophen-3-ylmethyl halide under basic conditions. The general synthetic route is outlined as follows:

Starting Materials:

- Cyclohexylamine

- Thiophen-3-ylmethyl halide (e.g., thiophen-3-ylmethyl chloride)

Reaction Conditions:

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Ethanol or methanol

- Heating: Reflux for several hours

This synthetic pathway allows for the efficient production of the compound, which can then be explored for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. The cyclohexanamine moiety further improves selectivity towards these targets, which is crucial for therapeutic applications .

3.1 Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Variable inhibition |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound demonstrated an IC50 range from 23.2 to 95.9 μM across different studies.

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| MCF-7 | 23.2 - 49.9 | Significant antiproliferative |

| HepG-2 | 52.9 - 95.9 | Moderate activity |

The mechanism underlying this anticancer effect may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .

4. Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-(pyridin-3-ylmethyl)cyclohexanamine | Pyridine ring instead of thiophene | Different electronic properties |

| N-(thiophen-2-ylmethyl)cyclohexanamine | Thiophene ring at the 2-position | Variance in reactivity due to position |

| N-(furan-3-ylmethyl)cyclohexanamine | Furan ring instead of thiophene | Different reactivity and stability |

This table highlights how variations in structure can influence the biological activity and potential applications of these compounds .

5. Case Studies and Research Findings

Recent studies have explored the potential of this compound as a therapeutic agent:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated a strong inhibitory effect on Staphylococcus aureus.

-

Anticancer Mechanism Investigation :

- Focused on MCF-7 cell lines.

- Flow cytometric analysis revealed a significant reduction in cell viability, indicating the compound's potential as an anticancer agent.

These case studies underscore the importance of further research into the biological activities of this compound, particularly concerning its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.